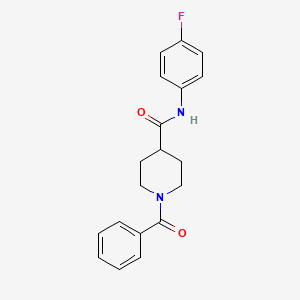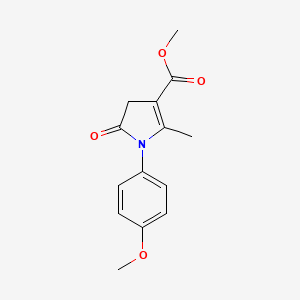![molecular formula C17H22N2O4 B5708460 ethyl 4-[3-(4-methoxyphenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5708460.png)
ethyl 4-[3-(4-methoxyphenyl)acryloyl]-1-piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[3-(4-methoxyphenyl)acryloyl]-1-piperazinecarboxylate, also known as EAP, is a chemical compound that has been widely used in scientific research due to its unique properties. EAP is a piperazine derivative that has a methoxyphenyl group attached to it, which gives it its distinctive characteristics.
Mécanisme D'action
The mechanism of action of ethyl 4-[3-(4-methoxyphenyl)acryloyl]-1-piperazinecarboxylate involves its ability to chelate metal ions, which leads to the formation of a stable complex. This complex can then interact with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function. ethyl 4-[3-(4-methoxyphenyl)acryloyl]-1-piperazinecarboxylate has also been found to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) through the photoexcitation of its chromophore.
Biochemical and Physiological Effects
ethyl 4-[3-(4-methoxyphenyl)acryloyl]-1-piperazinecarboxylate has been shown to exhibit potent antioxidant and anti-inflammatory activities, which can protect cells from oxidative stress and inflammation-induced damage. It has also been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This activity suggests that ethyl 4-[3-(4-methoxyphenyl)acryloyl]-1-piperazinecarboxylate may have potential therapeutic applications in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ethyl 4-[3-(4-methoxyphenyl)acryloyl]-1-piperazinecarboxylate is its ability to selectively detect metal ions in biological samples, making it a useful tool for studying metal ion homeostasis in cells. However, ethyl 4-[3-(4-methoxyphenyl)acryloyl]-1-piperazinecarboxylate has some limitations in lab experiments, such as its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in biological systems.
Orientations Futures
There are several future directions for the research on ethyl 4-[3-(4-methoxyphenyl)acryloyl]-1-piperazinecarboxylate. One potential direction is to explore its therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, further studies are needed to elucidate the mechanism of action of ethyl 4-[3-(4-methoxyphenyl)acryloyl]-1-piperazinecarboxylate and its interactions with biological molecules.
Méthodes De Synthèse
The synthesis method of ethyl 4-[3-(4-methoxyphenyl)acryloyl]-1-piperazinecarboxylate involves the condensation reaction of 4-methoxyphenylacetic acid with ethyl piperazine-1-carboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere. The resulting product is then purified by column chromatography to obtain pure ethyl 4-[3-(4-methoxyphenyl)acryloyl]-1-piperazinecarboxylate.
Applications De Recherche Scientifique
Ethyl 4-[3-(4-methoxyphenyl)acryloyl]-1-piperazinecarboxylate has been extensively used in scientific research as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. ethyl 4-[3-(4-methoxyphenyl)acryloyl]-1-piperazinecarboxylate has been found to exhibit potent antioxidant and anti-inflammatory activities, making it a potential therapeutic agent for various diseases.
Propriétés
IUPAC Name |
ethyl 4-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-3-23-17(21)19-12-10-18(11-13-19)16(20)9-6-14-4-7-15(22-2)8-5-14/h4-9H,3,10-13H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNCJLXKXSPKLD-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203802 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[3-(4-Methoxy-phenyl)-acryloyl]-piperazine-1-carboxylic acid ethyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5708379.png)
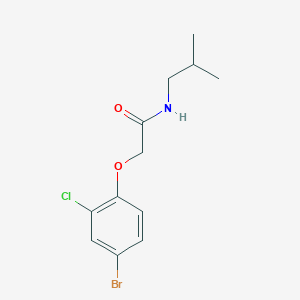
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B5708388.png)

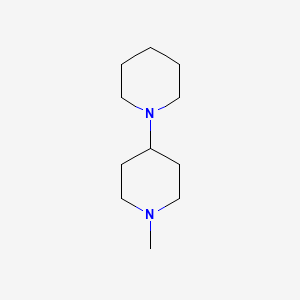

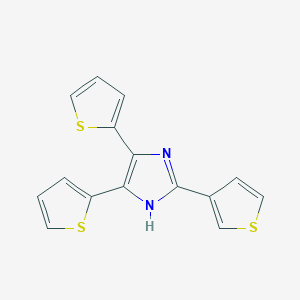
![N-1,3-benzodioxol-5-yl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5708420.png)

![N-[2-(dimethylamino)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5708427.png)

![N,N-diethyl-N'-(2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5708447.png)
